molecular formula C11H23NO2 B5171122 2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol

2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol

Cat. No. B5171122
M. Wt: 201.31 g/mol
InChI Key: JIWIONXENNGZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMDOPE and is a derivative of the phospholipid phosphatidylethanolamine. DMDOPE has been found to have several biochemical and physiological effects, making it an essential compound in many scientific studies.

Mechanism of Action

DMDOPE is a zwitterionic lipid, meaning it has both a positively charged and negatively charged group. This unique property allows DMDOPE to interact with other lipids and proteins in a variety of ways. DMDOPE has been found to induce membrane curvature, which is essential for the formation of vesicles and other membrane structures. Additionally, DMDOPE has been shown to form stable complexes with proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
DMDOPE has several biochemical and physiological effects, which make it an essential compound in many scientific studies. DMDOPE has been found to induce membrane fusion, which is essential in many biological processes, including neurotransmitter release and fertilization. Additionally, DMDOPE has been shown to modulate the activity of ion channels, which are essential for the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

DMDOPE has several advantages for lab experiments. It is a readily available and inexpensive compound, making it a popular choice for many research studies. Additionally, DMDOPE is stable and can be easily incorporated into liposomes and other membrane structures. However, DMDOPE has some limitations. It is a synthetic compound, and its properties may not accurately reflect those of natural lipids. Additionally, DMDOPE has a relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

DMDOPE has many potential future directions for scientific research. One area of interest is the study of its interactions with different proteins and lipids. Additionally, DMDOPE could be used in the development of new drug delivery systems, as well as in the study of membrane fusion and other biological processes. Further research is needed to fully understand the properties and potential applications of DMDOPE.
Conclusion:
In conclusion, 2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a unique compound that has many potential applications in scientific research. Its ability to interact with other lipids and proteins makes it an essential compound in the study of membrane structure and function. DMDOPE has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the properties and potential applications of DMDOPE.

Synthesis Methods

The synthesis of DMDOPE involves the reaction of dimethylaminoethanol with 2,2-dimethyltetrahydro-2H-pyran-4-ol in the presence of a strong acid catalyst. The reaction yields DMDOPE as a colorless oil, which can be purified by column chromatography.

Scientific Research Applications

DMDOPE has been extensively used in scientific research due to its unique properties. It is widely used as a model lipid in the study of membrane structure and function. DMDOPE has also been used in the development of liposomes, which are used in drug delivery systems. Additionally, DMDOPE has been used in the study of protein-lipid interactions and protein folding.

properties

IUPAC Name

2-(dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-11(2)7-9(5-6-14-11)10(13)8-12(3)4/h9-10,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWIONXENNGZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol

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